5-bromo-N-methylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 5-bromo-N-methylfuran-2-carboxamide, is a derivative of furan carboxamide with a bromine atom and a methyl group attached to the furan ring. This structure is closely related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties.
Synthesis Analysis
The synthesis of related furan carboxamide derivatives has been reported in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized from furan-2-carbonyl chloride and 4-bromoaniline with excellent yields, using triethylamine and palladium-catalyzed Suzuki-Miyaura cross-coupling reactions . Similarly, methyl 5-bromo-2-furoate, a related compound, was used as a substrate for palladium-catalyzed direct arylation of heteroaromatics, demonstrating the versatility of bromofuran derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring, which is a five-membered aromatic ring with oxygen, and various substituents that can influence the compound's reactivity and interaction with biological targets. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was determined using X-ray crystallography, providing insights into the molecular conformation and potential for hydrogen bonding .
Chemical Reactions Analysis
Bromofuran derivatives are reactive intermediates that can undergo various chemical reactions. Alkyl 2-bromomethyl-4-(diethoxyphosphorylmethyl)-5-tert-butylfuran-3-carboxylates, for instance, react with nucleophilic agents such as secondary amines, sodium butylthiolate, and potassium thiocyanate to form a range of products . These reactions demonstrate the reactivity of the bromomethyl group in the furan ring and its potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromofuran derivatives are influenced by their molecular structure. The presence of a bromine atom can increase the molecular weight and potentially enhance the lipophilicity of the compound, which can be important for its biological activity. For example, the introduction of a bromine atom in N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)pyridine-3-carboxamides resulted in enhanced affinity for dopamine D2 receptors . Additionally, the physicochemical properties of new S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols were investigated, and their antibacterial activity was compared to that of kanamycin, indicating the potential of these compounds as antimicrobial agents .
Scientific Research Applications
Chemical Synthesis and Reactions
Synthesis of Analogous Compounds
5-bromo-N-methylfuran-2-carboxamide is used in the synthesis of various chemical compounds. For instance, the synthesis of 5-(1,2,3-thiadiazol-4-yl)2-methylfuran-3-carboxamides involves acetylation of related furan carboxamides, highlighting the compound's role in chemical transformations (Maadadi et al., 2015).
Efficient Synthesis Processes
The compound is involved in efficient synthesis processes of related compounds. An example is the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, showcasing its role in the creation of potent receptor antagonists (Hirokawa et al., 2000).
Development of Antiprotozoal Agents
It's utilized in the development of antiprotozoal agents. For example, 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt was synthesized from a related furan compound, indicating its relevance in medicinal chemistry (Ismail et al., 2004).
Material Science and Engineering
Palladium-Catalysed Direct Heteroarylations
The compound is used in palladium-catalysed direct heteroarylations, aiding in the formation of biheteroaryls. This process demonstrates its significance in material science and organic chemistry (Fu et al., 2012).
Bromination Studies
Studies on the bromination of related furan compounds, like 2-acetyl-5-methylfuran, provide insights into reaction mechanisms and potential applications in material synthesis (Saldabol et al., 2013).
Pharmaceutical Applications
Synthesis of Antibacterial Agents
The compound plays a role in synthesizing antibacterial agents. For instance, the synthesis of 5-bromoindole-2-carboxamides from related compounds indicates its potential in developing new antibacterial drugs (Mane et al., 2018).
Development of Antagonists and Antipsychotic Agents
Its derivatives are used in synthesizing antagonists and antipsychotic agents, as seen in the synthesis of (S)-5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, highlighting its significance in pharmaceutical research (Högberg et al., 1990).
properties
IUPAC Name |
5-bromo-N-methylfuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2/c1-8-6(9)4-2-3-5(7)10-4/h2-3H,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUCVHLODHSPLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(O1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428704 |
Source
|
Record name | 5-bromo-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methylfuran-2-carboxamide | |
CAS RN |
31136-78-4 |
Source
|
Record name | 5-bromo-N-methylfuran-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.